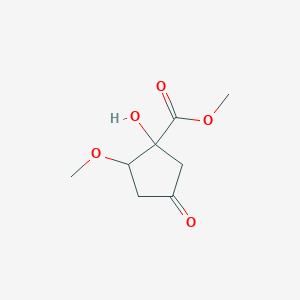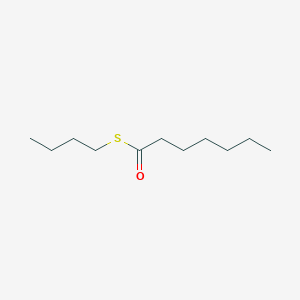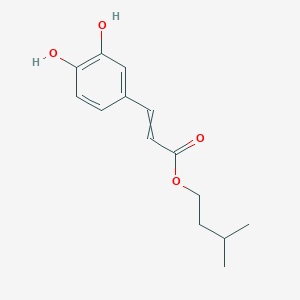![molecular formula C24H24O2 B14293549 1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene CAS No. 121410-93-3](/img/structure/B14293549.png)
1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by the presence of a 1,2-diphenylethene structure. This particular compound has two ethoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene typically involves the reaction of 4-ethoxybenzaldehyde with diphenylacetylene in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or toluene. The base, often potassium hydroxide or sodium ethoxide, facilitates the formation of the ethene linkage between the phenyl rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as efficient purification techniques such as recrystallization or chromatography, are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene linkage to an ethane linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene involves its interaction with various molecular targets. The ethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-1-(4-methoxyphenyl)-2,2-diphenylethene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Hydroxy-1-(4-hydroxyphenyl)-2,2-diphenylethene: Contains hydroxy groups, which can significantly alter its chemical properties and reactivity.
1-Chloro-1-(4-chlorophenyl)-2,2-diphenylethene:
Uniqueness
1-Ethoxy-1-(4-ethoxyphenyl)-2,2-diphenylethene is unique due to the presence of ethoxy groups, which can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions
Eigenschaften
CAS-Nummer |
121410-93-3 |
|---|---|
Molekularformel |
C24H24O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-ethoxy-4-(1-ethoxy-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C24H24O2/c1-3-25-22-17-15-21(16-18-22)24(26-4-2)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
OQHOIOFPWNBSPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


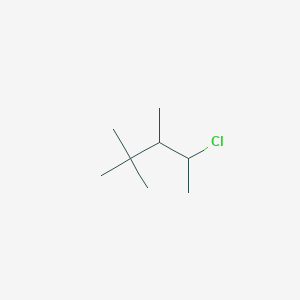
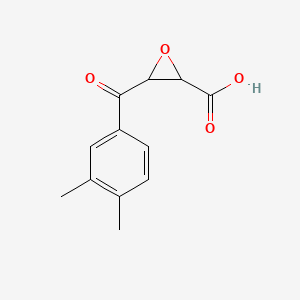
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
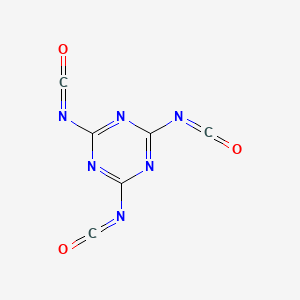

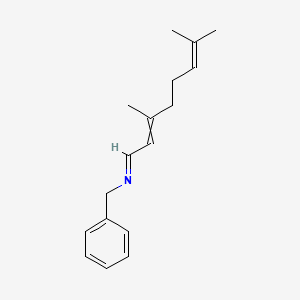

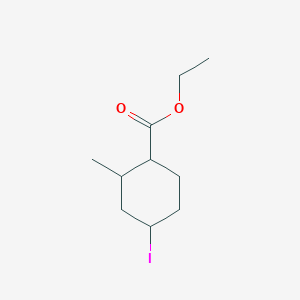
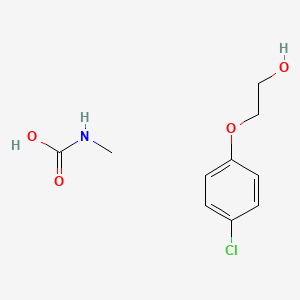
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
